![molecular formula C21H24N2 B14584066 1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole CAS No. 61055-80-9](/img/structure/B14584066.png)
1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole is an organic compound that features a biphenyl group attached to a hexyl chain, which is further connected to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a coupling reaction, such as the Suzuki coupling, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Attachment of the Hexyl Chain: The biphenyl group is then reacted with a hexyl halide under basic conditions to form the biphenyl-hexyl intermediate.
Formation of the Imidazole Ring: The final step involves the reaction of the biphenyl-hexyl intermediate with imidazole under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(Phenyl)hexyl]-1H-imidazole: Lacks the biphenyl group, resulting in different chemical and biological properties.
1-[2-([1,1’-Biphenyl]-4-yl)ethyl]-1H-imidazole: Shorter alkyl chain, which may affect its reactivity and interactions.
Uniqueness
1-[2-([1,1’-Biphenyl]-4-yl)hexyl]-1H-imidazole is unique due to its biphenyl group, which enhances its ability to participate in π-π interactions and increases its hydrophobicity
Propriétés
Numéro CAS |
61055-80-9 |
|---|---|
Formule moléculaire |
C21H24N2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-[2-(4-phenylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C21H24N2/c1-2-3-7-21(16-23-15-14-22-17-23)20-12-10-19(11-13-20)18-8-5-4-6-9-18/h4-6,8-15,17,21H,2-3,7,16H2,1H3 |
Clé InChI |
JPWYMKXSBSZFBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


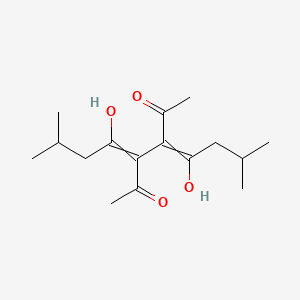
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)

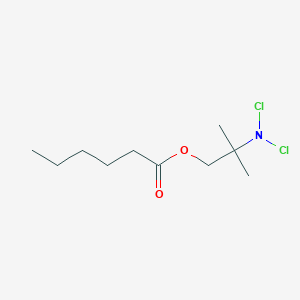
![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
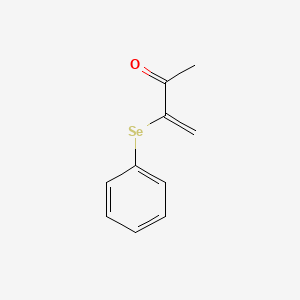
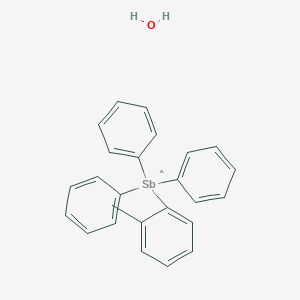
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
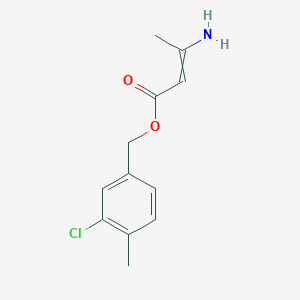
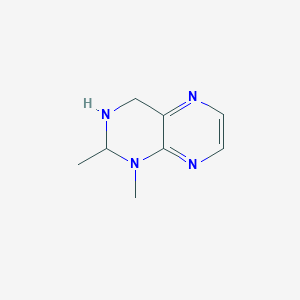
![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
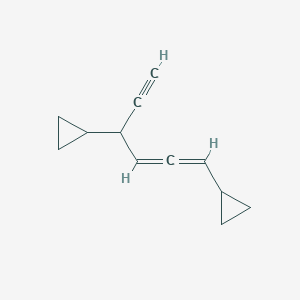
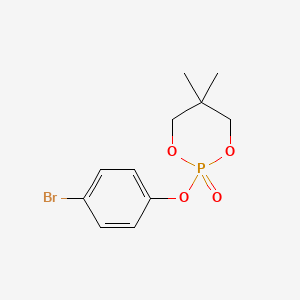
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
